2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2S/c14-10-3-1-2-9(4-10)8-20-13-16-5-11(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOJNMIQMAVFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC=C(N2CC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and imidazole.
Thioether Formation: The 3-fluorobenzyl chloride reacts with a thiol compound to form the thioether linkage.
Imidazole Functionalization: The thioether intermediate is then reacted with an imidazole derivative to introduce the imidazole ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring or the thioether linkage.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various bases. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide include:
- 2-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((2-fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
These compounds share structural similarities, such as the fluorobenzyl and thioether groups, but differ in their core structures and functional groups. The unique combination of the imidazole ring and hydroxymethyl group in this compound distinguishes it from these analogs, potentially offering different biological activities and applications.
Biological Activity
The compound 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide , also referred to as N-ethyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, is a synthetic organic molecule belonging to the imidazole derivative class. This compound has garnered attention for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | N-ethyl-2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
| Molecular Formula | C15H18FN3O2S |
| Molecular Weight | 323.39 g/mol |
| InChI Key | InChI=1S/C15H18FN3O2S/c1-2-17-14(21)8-19-13(9-20)7-18-15(19)22-10-11-4-3-5-12(16)6-11/h3-7,20H,2,8-10H2,1H3,(H,17,21) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances metabolic stability and lipophilicity, which may improve pharmacological profiles. The imidazole ring is known to participate in various biochemical interactions, potentially modulating biological pathways related to inflammation and microbial resistance.
Anti-inflammatory Activity
Research indicates that imidazole derivatives possess significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have suggested that it may exhibit activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Study on Imidazole Derivatives : A study reported that imidazole derivatives exhibited significant inhibition of COX enzymes at low concentrations, suggesting potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Efficacy : Another investigation highlighted that compounds with similar structures demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5 to 50 µg/mL .
- Pharmacokinetic Properties : The pharmacokinetic profile of related imidazole compounds suggests favorable absorption and distribution characteristics due to their lipophilic nature, enhancing their potential as drug candidates .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| N-Ethyl-2-(2-benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | Moderate anti-inflammatory | Lacks fluorine; may exhibit different potency |
| N-Ethyl-2-(2-chlorobenzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | Variable activity | Chlorine may alter reactivity |
| N-Ethyl-2-(2-methylbenzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | Lower activity | Methyl group affects pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
